Methyl 4-amino-1H-pyrazole-3-carboxylate
Description
Significance within Pyrazole (B372694) Heterocyclic Chemistry
The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core structure is a common motif in many compounds with a wide range of applications, from pharmaceuticals to agrochemicals. The introduction of an amino group and a methyl carboxylate group onto the pyrazole ring, as seen in Methyl 4-amino-1H-pyrazole-3-carboxylate, significantly influences the molecule's reactivity and potential applications.
The amino group at the 4-position can act as a nucleophile or be transformed into other functional groups, while the methyl carboxylate at the 3-position provides a site for reactions such as hydrolysis, amidation, or reduction. The interplay of these substituents on the pyrazole ring makes this compound a useful scaffold for creating diverse molecular architectures. For instance, aminopyrazoles are recognized as advantageous frameworks for developing ligands for various biological receptors and enzymes.
Historical Context of Pyrazole Derivative Research
The study of pyrazole and its derivatives dates back to the late 19th century. The first synthesis of pyrazole was reported by German chemist Ludwig Knorr in 1883. Since then, the field of pyrazole chemistry has expanded dramatically. Early research focused on the fundamental synthesis and reactivity of the pyrazole ring. Over the years, scientists have developed numerous methods for synthesizing substituted pyrazoles, recognizing their potential as pharmacologically active agents. This has led to the discovery of many pyrazole-containing drugs with a wide array of therapeutic uses, including anti-inflammatory, analgesic, and antimicrobial properties.
Overview of Research Trajectories for this compound
Research involving this compound and its close analogs primarily revolves around its utility as a synthetic intermediate. The presence of multiple functional groups allows for its incorporation into a variety of larger, more complex molecules. Key research trajectories include:
Synthesis of Fused Heterocyclic Systems: The amino and ester functionalities can participate in cyclization reactions to form fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridines, which are of interest in medicinal chemistry.
Development of Bioactive Molecules: The compound serves as a starting material for the synthesis of novel compounds with potential biological activities. For example, 4-aminopyrazole derivatives have been investigated for their anticonvulsant properties.
Exploration of Novel Synthetic Methodologies: The synthesis of this compound itself, and its subsequent reactions, contribute to the broader field of synthetic organic chemistry by providing examples of regioselective and functional group-tolerant transformations.
Scope and Objectives of Academic Inquiry
Academic inquiry into this compound is driven by the desire to expand the toolbox of synthetic chemists and to discover new molecules with useful properties. The primary objectives of this research include:
Developing efficient and scalable synthetic routes to the compound and its derivatives.
Investigating the reactivity of its functional groups to understand how it can be best utilized in organic synthesis.
Synthesizing and screening new compounds derived from this pyrazole for potential applications in medicine and materials science.
Below is a table summarizing the key properties of a closely related compound, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, which can provide insights into the characteristics of the title compound.
| Property | Value |
| CAS Number | 637336-53-9 |
| Molecular Formula | C6H9N3O2 |
| Molecular Weight | 155.15 g/mol |
| Common Applications | Intermediate in drug synthesis, raw material for fungicides. biosynce.com |
Note: Data for the 1-methyl analog is provided due to limited specific data on the 1H-pyrazole.
The following table presents some computed properties for the isomeric compound, methyl 3-amino-1H-pyrazole-4-carboxylate, which may share some similarities with the title compound.
| Property | Value |
| Molecular Formula | C5H7N3O2 |
| Molecular Weight | 141.13 g/mol |
| XLogP3 | 0.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Note: This data is for an isomeric compound and should be considered with caution.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWFTIKDUFKYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360056-45-7 | |
| Record name | Methyl 4-amino-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursors of Methyl 4 Amino 1h Pyrazole 3 Carboxylate
Direct Synthesis Routes
Direct synthesis routes involve the formation of the pyrazole (B372694) ring and the introduction of the amino and methyl carboxylate functionalities in a concerted or sequential manner, often leading to the final product in a few steps.
Esterification Reactions
Esterification is a fundamental reaction in the synthesis of Methyl 4-amino-1H-pyrazole-3-carboxylate, primarily utilized to introduce the methyl ester group. A common strategy involves the esterification of the corresponding carboxylic acid precursor. For instance, the precursor 4-nitro-1H-pyrazole-3-carboxylic acid can be converted to its methyl ester, Methyl 4-nitro-1H-pyrazole-3-carboxylate, which is a key intermediate that can then be reduced to the target amino compound.
The esterification is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of a catalyst. Thionyl chloride is a frequently used reagent for this transformation, facilitating the reaction under mild conditions. The general procedure involves cooling a suspension of the carboxylic acid in methanol and then adding thionyl chloride. The reaction mixture is subsequently warmed and stirred for an extended period to ensure complete conversion.
| Precursor | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |
| 4-Nitro-1H-pyrazole-3-carboxylic acid | Thionyl chloride | Methanol | 0-5°C to 15-25°C | 16-24 hours | Methyl 4-nitro-1H-pyrazole-3-carboxylate | ~99% |
This interactive data table summarizes a typical esterification reaction for the synthesis of the nitro precursor.
Reduction of Nitro Precursors to Amino Derivatives
A prevalent and efficient method for the synthesis of this compound is the reduction of its corresponding nitro precursor, Methyl 4-nitro-1H-pyrazole-3-carboxylate. This transformation is a crucial step that introduces the amino group at the C4 position of the pyrazole ring. The nitro group is highly susceptible to reduction by various reagents, offering a reliable pathway to the desired amino derivative.
Commonly employed methods for this reduction include catalytic hydrogenation and the use of metallic reducing agents in acidic media. Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is often preferred due to its clean reaction profile and high yields.
Alternatively, reducing agents such as stannous chloride (SnCl₂) in an alcoholic solvent or hydrochloric acid can be used. This classical method is effective for the reduction of nitro groups on various aromatic and heterocyclic rings, including pyrazoles. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions. The general outcome of these reactions is the selective conversion of the nitro group to an amino group, yielding the target compound.
| Precursor | Reducing Agent/Catalyst | Solvent | Key Conditions | Product |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | Pd/C, H₂ | Methanol or Ethanol | Atmospheric or elevated pressure | This compound |
| Methyl 4-nitro-1H-pyrazole-3-carboxylate | SnCl₂ | Ethanol or HCl | Heating | This compound |
This interactive data table outlines common conditions for the reduction of the nitro precursor.
Cyclization Reactions for Pyrazole Ring Formation
The formation of the pyrazole ring itself is a cornerstone of the synthesis of this compound. Cyclization reactions, specifically through the condensation of a hydrazine (B178648) species with a suitable 1,3-dielectrophilic precursor, are widely employed. A well-established route involves the reaction of hydrazine hydrate (B1144303) with an acrylic acid derivative.
For instance, the ethyl ester analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, is synthesized by reacting hydrazine hydrate with ethyl (E)-2-cyano-3-ethoxyacrylate or ethyl 2-cyano-3-morpholinoacrylate. mdpi.com This reaction proceeds by an initial nucleophilic attack of the hydrazine on the β-carbon of the acrylate (B77674), followed by an intramolecular cyclization involving the nitrile group, and subsequent aromatization to form the stable pyrazole ring. The principles of this synthesis are directly applicable to the preparation of the methyl ester by using the corresponding methyl acrylate precursor.
The reaction is typically carried out in an alcoholic solvent, such as ethanol, and may be performed at room temperature followed by heating to reflux to ensure the completion of the cyclization. wikipedia.org The yields for these types of cyclization reactions are generally good.
| 1,3-Dielectrophile Precursor | Nitrogen Source | Solvent | Key Conditions | Product (Analog) | Yield |
| Ethyl (E)-2-cyano-3-ethoxyacrylate | Hydrazine | Ethanol | Room temperature then reflux | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Up to 99% wikipedia.org |
| Ethyl 2-cyano-3-morpholinoacrylate | Hydrazine hydrate | Water | 15-45°C | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Not specified mdpi.com |
This interactive data table details precursors and conditions for the cyclization reaction to form the pyrazole ring of an analogous ethyl ester.
Indirect Synthetic Pathways and Analogous Preparations
Indirect pathways and the preparation of analogous structures provide valuable insights into the chemical space around this compound. These methods often involve more complex starting materials or multi-step sequences.
Reactions involving 3-Oxo-2-arylhydrazononitriles with α-Haloacid Derivatives
An analogous preparation for substituted 4-aminopyrazoles involves the use of arylhydrazononitriles as precursors. While not a direct synthesis of the title compound, this methodology demonstrates an alternative approach to constructing the 4-aminopyrazole core. The synthesis of 1,3-diaryl-4-aminopyrazole derivatives can be achieved from enaminonitriles, which are related to arylhydrazononitriles. mdpi.com
In this approach, an enaminonitrile is N-alkylated with an α-halo compound, such as an α-haloacid derivative like ethyl bromoacetate. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the newly introduced side chain reacts with the nitrile group to form the pyrazole ring. This method allows for the introduction of various substituents on the pyrazole ring depending on the choice of the starting enaminonitrile and the α-halo compound. mdpi.com
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazoles, a common 1,3-dipole is a nitrile imine, which can be generated in situ from a hydrazonoyl halide. The dipolarophile is typically an alkyne or an alkene.
While a specific example for the direct synthesis of this compound via this method is not prominently documented, it represents a significant analogous preparation route for substituted pyrazoles. The regioselectivity of the cycloaddition can be controlled by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile, allowing for the synthesis of a wide variety of pyrazole derivatives. rsc.org This methodology offers a convergent approach to the pyrazole core, where different fragments can be brought together in a single step to form the heterocyclic ring.
Condensation Reactions with Hydrazine Derivatives
The synthesis of the pyrazole core, a foundational step for producing compounds like this compound, is classically achieved through the cyclocondensation of a 1,3-difunctional system with a hydrazine derivative. mdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is a versatile and widely adopted method for creating polysubstituted pyrazoles. mdpi.com
To achieve the specific substitution pattern of this compound (an amino group at C4 and a carboxylate at C3), the choice of the three-carbon precursor is critical. A common strategy involves the reaction of hydrazine with β-ketonitriles. chim.it In this pathway, an initial nucleophilic attack by hydrazine on the carbonyl group forms a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs via the addition of the second hydrazine nitrogen atom to the nitrile carbon, leading to the formation of the aminopyrazole ring. chim.it
Another relevant synthetic route involves the condensation of hydrazine with functionalized β-enamino diketones or related α,β-unsaturated carbonyl compounds that possess a suitable leaving group. mdpi.com The reaction of various N-mono-substituted hydrazines with β-enamine diketones has been shown to regioselectively afford pyrazole-4-carboxylates. This method underscores the adaptability of condensation reactions in constructing specifically substituted pyrazole rings.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to minimize environmental impact and improve efficiency. thieme-connect.com These approaches focus on the use of environmentally benign solvents, alternative energy sources, and reusable catalysts.
Key green methodologies applicable to pyrazole synthesis include:
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Multicomponent reactions (MCRs) to synthesize complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, have been successfully performed in water, often with the aid of a catalyst like taurine (B1682933) or piperidine. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating. gsconlinepress.com This technique has been employed for the synthesis of various pyrazole-containing heterocycles, sometimes in combination with ultrasound or in solvent-free conditions. gsconlinepress.comresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and simplifies product purification. The synthesis of pyranopyrazole derivatives has been achieved under solvent-free conditions, sometimes using grinding techniques or a minimal amount of a recyclable catalyst. researchgate.net
Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as Amberlyst-70 or montmorillonite (B579905) K10 clay, aligns with green chemistry principles by reducing waste and catalyst consumption. thieme-connect.com
| Green Approach | Catalyst/Medium | Conditions | Key Advantages |
| Aqueous Synthesis | Water, often with a catalyst (e.g., piperidine) | Room temperature to 80°C | Environmentally benign, low cost, safe |
| Microwave Irradiation | Solvent-free or in green solvents (e.g., ethanol) | Rapid heating (2-10 min) | Reduced reaction times, increased yields |
| Multicomponent Reactions (MCRs) | Various catalysts (e.g., taurine, ionic liquids) in aqueous or solvent-free media | Often room temperature | High atom economy, operational simplicity, reduced waste |
| Reusable Catalysts | Amberlyst-70, Montmorillonite K10, Nanoparticles | Varies with reaction | Catalyst can be recovered and reused, cost-effective |
Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of pyrazole derivatives presents several challenges related to scalability, safety, cost-effectiveness, and process control. scilit.com For fungicides derived from pyrazole carboxylic acids, annual production can exceed tens of thousands of metric tons, making process optimization crucial. google.com
A significant advancement in addressing these challenges is the adoption of flow chemistry . galchimia.com Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, which enhances safety, reproducibility, and scalability. scilit.commdpi.com This technology is particularly advantageous for handling hazardous reagents like hydrazine and for reactions that are highly exothermic. Flow processes can reduce reaction times from hours to minutes and allow for the safe use of conditions, such as elevated temperatures and pressures, that would be hazardous in large batch reactors. nih.gov A two-stage flow synthesis has been developed for pyrazoles starting from acetophenones, demonstrating the efficiency of this approach. galchimia.com
Key considerations for the industrial synthesis of this compound include:
Cost and Availability of Starting Materials: The economic viability of the process depends heavily on inexpensive and readily available precursors.
Process Safety: Handling of potentially hazardous materials like hydrazine requires stringent safety protocols and specialized equipment. Flow chemistry can mitigate some of these risks by minimizing the volume of hazardous material present at any given time. mdpi.com
Waste Reduction: Economically advantageous processes focus on minimizing waste streams. This can involve using catalytic rather than stoichiometric reagents and designing reaction pathways with high atom economy. google.com
Purification: Developing efficient, scalable purification methods (e.g., crystallization) is essential for obtaining the final product with the required purity for its intended application.
Purity Assessment and Characterization in Synthetic Studies
The unambiguous identification and purity assessment of this compound are essential to confirm the success of a synthesis. A combination of spectroscopic and analytical techniques is employed for this purpose. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. alrasheedcol.edu.iq ¹H NMR provides information on the number and environment of protons, including characteristic signals for the pyrazole ring proton, the amino group protons, and the methyl ester protons. ¹³C NMR identifies the carbon skeleton of the molecule. Advanced 2D NMR techniques like HMBC, HMQC, and NOESY can be used to confirm connectivity and spatial relationships within the molecule, which is especially useful for verifying the correct isomer. nih.govresearchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretches of the amino group, the C=O stretch of the ester, and vibrations associated with the pyrazole ring. alrasheedcol.edu.iq
Elemental Analysis: This method provides the percentage composition of elements (C, H, N), which is compared against the calculated values for the proposed molecular formula to support the compound's identity. nih.gov
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound by separating it from any impurities or byproducts. nih.gov Melting point determination is also a fundamental indicator of purity. alrasheedcol.edu.iq
| Analytical Technique | Information Provided | Expected Observations for this compound |
| ¹H NMR | Elucidates proton framework, chemical environment, and connectivity. | Signals for pyrazole ring CH, NH₂ protons, and OCH₃ group. |
| ¹³C NMR | Determines the carbon skeleton of the molecule. | Resonances for pyrazole ring carbons, ester carbonyl carbon, and methyl carbon. |
| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition (HRMS). | Molecular ion peak corresponding to the mass of C₅H₇N₃O₂. |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic stretching frequencies for N-H (amine), C=O (ester), and C=N/C=C (pyrazole ring). |
| Elemental Analysis | Verifies the elemental composition (%C, %H, %N). | Experimental percentages should match the theoretical values for C₅H₇N₃O₂. |
| HPLC | Assesses purity by separating the compound from impurities. | A single major peak indicates high purity. |
Chemical Reactivity and Derivatization of Methyl 4 Amino 1h Pyrazole 3 Carboxylate
Electrophilic Aromatic Substitution Reactions
The pyrazole (B372694) ring is inherently π-excessive and generally undergoes electrophilic aromatic substitution preferentially at the C-4 position. nih.gov However, in Methyl 4-amino-1H-pyrazole-3-carboxylate, this position is already substituted by the amino group. The amino group is a potent activating group that directs incoming electrophiles to the ortho and para positions. In this pyrazole system, the C-5 position is ortho to the amino group and is thus highly activated towards electrophilic attack.
Common electrophilic substitution reactions such as halogenation and nitration are expected to occur at the C-5 position. For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NBS, NIS, NCS) proceeds readily at the C-4 position, demonstrating the high reactivity of the position ortho to an amino group in the pyrazole ring. researchgate.netbeilstein-archives.org By analogy, for this compound, halogenation would be strongly directed to the C-5 position.
Nitration of pyrazoles is typically achieved using mixed acid (concentrated nitric and sulfuric acids) or nitric acid in combination with acetic or trifluoroacetic anhydride (B1165640). guidechem.comresearchgate.net While unsubstituted pyrazole is nitrated at the C-4 position, the directing influence of the strongly activating amino group in the title compound would favor the formation of Methyl 4-amino-5-nitro-1H-pyrazole-3-carboxylate.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions on the pyrazole ring are generally uncommon unless the ring is activated by potent electron-withdrawing groups. arkat-usa.org The presence of the methyl carboxylate group at C-3 does provide some activation, but such reactions remain less prevalent than those involving electrophilic substitution or reactions on the side chains. For a nucleophile to attack the ring and displace a leaving group (e.g., a halide) at the C-3 or C-5 position, harsh reaction conditions or specific catalytic systems would likely be required. The literature provides limited examples of direct nucleophilic substitution on the core of aminopyrazole-carboxylates.
Reactions Involving the Amino Group (–NH2)
The exocyclic amino group at the C-4 position is a primary nucleophile and represents the most reactive site for many derivatization reactions. Its reactivity is characteristic of aromatic amines, allowing for a wide range of transformations including acylation, diazotization, alkylation, and condensation. nih.govnih.gov
The amino group of this compound readily undergoes acylation upon treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction yields the corresponding N-acyl derivatives (amides). For example, reaction with acetyl chloride would produce Methyl 4-acetamido-1H-pyrazole-3-carboxylate. This transformation is a common strategy for protecting the amino group or for synthesizing derivatives with modified biological activities. Acylation of related aminopyrazoles has been shown to proceed regioselectively at the exocyclic amino group. researchgate.net
As a primary aromatic amine, the amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This reaction is a cornerstone of aromatic chemistry, and the resulting pyrazole-4-diazonium salt is a valuable intermediate.
The diazonium salt can undergo various subsequent reactions. A prominent application is in azo coupling, where the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or other amines, to form highly colored azo compounds. Studies on the closely related ethyl 3-amino-1H-pyrazole-4-carboxylate have shown that it can be diazotized and coupled with activated methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) and phenolic compounds (e.g., 2-naphthol, 8-hydroxyquinoline). researchgate.netresearchgate.net The resulting azo derivatives are precursors for the synthesis of fused heterocyclic systems. For example, the azo derivatives formed from coupling with active methylene nitriles can be cyclized to form pyrazolo[5,1-c] nih.govarkat-usa.orgacs.orgtriazine derivatives. researchgate.net
| Coupling Agent | Reaction Conditions | Product | Reference |
| 2-Naphthol | Diazotization (NaNO₂, HCl), then coupling | Azo dye derivative | researchgate.net |
| 8-Hydroxyquinoline | Diazotization (NaNO₂, HCl), then coupling | Azo dye derivative | researchgate.net |
| Malononitrile | Diazotization (NaNO₂, HCl), then coupling | Hydrazone derivative, precursor to pyrazolo[5,1-c] nih.govarkat-usa.orgacs.orgtriazines | researchgate.net |
| Ethyl Cyanoacetate | Diazotization (NaNO₂, HCl), then coupling | Hydrazone derivative, precursor to pyrazolo[5,1-c] nih.govarkat-usa.orgacs.orgtriazines | researchgate.net |
Table 1: Examples of Diazotization and Coupling Reactions based on the analogous Ethyl 3-amino-1H-pyrazole-4-carboxylate.
The amino group can be alkylated by reaction with alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, i.e., Methyl 4-(alkylamino)- and Methyl 4-(dialkylamino)-1H-pyrazole-3-carboxylates. However, a significant competing reaction is the alkylation of the pyrazole ring nitrogens (N-1). N-alkylation of asymmetrically substituted pyrazoles often results in a mixture of regioisomeric products, which can complicate the synthesis of selectively N-alkylated derivatives. ktu.edu The reaction conditions, including the choice of base, solvent, and alkylating agent, can influence the ratio of N-alkylation versus ring alkylation.
The amino group, often in concert with the N-1 nitrogen of the pyrazole ring, is highly effective in condensation reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic systems. These reactions are among the most important applications of aminopyrazoles in synthetic chemistry. chim.it
A primary example is the reaction with β-dicarbonyl compounds or their equivalents (e.g., β-ketoesters, enaminones) to construct pyrazolo[1,5-a]pyrimidine rings. ekb.eg The reaction mechanism typically involves the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization through the attack of the N-1 ring nitrogen on the second carbonyl group, with subsequent dehydration. chim.it
Furthermore, condensation with aldehydes and ketones yields the corresponding Schiff bases (imines). For instance, reaction with aromatic aldehydes in the presence of an acid or base catalyst produces arylidene derivatives. ekb.egekb.eg These imines can serve as intermediates for further synthetic transformations.
| Reagent | Reaction Conditions | Product Type | Reference |
| Enamine of Acetylacetone | Glacial Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine | ekb.eg |
| Aromatic Aldehydes | Ethanol, Triethylamine, Reflux | Arylidene derivative (Schiff base) | ekb.eg |
| β-Diketones | Acidic conditions | Pyrazolo[1,5-a]pyrimidine | chim.it |
Table 2: Examples of Condensation Reactions involving Aminopyrazoles.
Reactions Involving the Ester Group (–COOCH3)
The methyl ester group (–COOCH3) at the C3 position of the pyrazole ring is susceptible to various nucleophilic substitution and reduction reactions common to carboxylic acid esters.
The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-amino-1H-pyrazole-3-carboxylic acid. This transformation is typically achieved under basic conditions. For instance, treatment of the methyl ester with a base, followed by acidification, efficiently yields the carboxylic acid nih.gov. This hydrolysis is often a key step in synthetic pathways where the resulting carboxylic acid is subsequently used in amide coupling reactions nih.gov. A similar reaction has been documented for the ethyl ester analogue, which undergoes alkaline hydrolysis upon heating with sodium hydroxide in a tetrahydrofuran-methanol solvent mixture to yield the corresponding acid nih.gov.
Table 1: Conditions for Hydrolysis of Aminopyrazole Carboxylates
| Starting Material | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| This compound | 1. Base | 4-amino-1H-pyrazole-3-carboxylic acid | nih.gov |
Transesterification is a standard process for converting one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. While this is a fundamental reaction for esters, specific examples detailing the transesterification of this compound are not extensively documented in readily available scientific literature.
The direct conversion of the methyl ester group to an amide (aminolysis) is a possible but not commonly reported pathway for this specific molecule. The more frequently documented approach to synthesizing amide derivatives involves a two-step process: first, the hydrolysis of the methyl ester to 4-amino-1H-pyrazole-3-carboxylic acid, followed by the coupling of the resulting acid with a desired amine using standard peptide coupling reagents nih.govdergipark.org.tr. This indirect route is often preferred as it avoids potential side reactions and typically proceeds with higher yields and purities.
The reduction of a methyl ester to a primary alcohol is a common transformation in organic synthesis, typically employing strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert this compound into (4-amino-1H-pyrazol-3-yl)methanol. However, specific examples of this reduction being performed on this compound are not prominently featured in the surveyed literature. The existence of the isomeric compound, (5-amino-1H-pyrazol-3-yl)methanol, confirms the stability of such amino-pyrazolyl methanol (B129727) structures easycdmo.com.
Cyclization Reactions for Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both an amino group and an ester group in a 1,2-relationship on the pyrazole core, makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions.
A key application of aminopyrazole carboxylates is in the synthesis of pyrazolo[4,3-d]pyrimidines, a class of compounds with significant biological and pharmaceutical activities tandfonline.com. The synthesis involves the construction of a pyrimidine ring fused to the pyrazole core.
A well-documented method for this transformation involves the reaction of a closely related analogue, methyl 1-methyl-4-amino-1H-pyrazole-3-carboxylate, with formamidine acetate tandfonline.com. In this reaction, the aminopyrazole derivative is heated with formamidine acetate in the presence of a base like triethylamine in a high-boiling solvent such as n-butanol. The reaction proceeds via a cyclocondensation mechanism where the amino group and the carbonyl of the ester react with the formamidine to build the fused pyrimidine ring, yielding a 2-methyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one tandfonline.com. This reaction highlights a powerful strategy for accessing the pyrazolo[4,3-d]pyrimidine scaffold from aminopyrazole carboxylate precursors.
Table 2: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Derivative
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|
Formation of Pyrazolo[5,1-c]sciencepublishinggroup.comresearchgate.netbeilstein-journals.orgtriazine Derivatives
The synthesis of the pyrazolo[5,1-c] sciencepublishinggroup.comresearchgate.netbeilstein-journals.orgtriazine core from aminopyrazole precursors is a well-established transformation that capitalizes on the reactivity of the amino group. The general strategy involves a diazotization-coupling-cyclization sequence. sciencepublishinggroup.comresearchgate.net
The process is initiated by the diazotization of the 4-amino group on the pyrazole ring. Treatment of the starting aminopyrazole with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), converts the primary amino group into a reactive diazonium salt. sciencepublishinggroup.commdpi.com
This pyrazolediazonium salt is then coupled with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. sciencepublishinggroup.comnih.gov The coupling reaction forms a hydrazono intermediate. Subsequent intramolecular cyclization of this intermediate, often induced by heating in a solvent like glacial acetic acid, leads to the formation of the fused pyrazolo[5,1-c] sciencepublishinggroup.comresearchgate.netbeilstein-journals.orgtriazine ring system. sciencepublishinggroup.comresearchgate.net This reaction sequence provides a direct route to highly functionalized triazine derivatives, which are of interest for their potential biological activities, including antimicrobial and anticancer properties. nih.gov
Formation of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold is readily accessible from this compound through cyclocondensation reactions with 1,3-bielectrophilic reagents. nih.gov This transformation is one of the most common methods for constructing this fused ring system, leveraging the nucleophilicity of both the endocyclic pyrazole nitrogen and the exocyclic amino group.
The reaction typically involves treating the aminopyrazole with a β-dicarbonyl compound, such as acetylacetone, or a β-ketoester, like ethyl acetoacetate. nih.govchim.it The condensation is generally carried out in a refluxing solvent, often with an acid catalyst such as sulfuric acid in acetic acid, to facilitate the dehydration and cyclization steps. nih.gov The reaction proceeds through an initial condensation between the amino group and one of the carbonyls, followed by an intramolecular cyclization involving the pyrazole ring nitrogen and the second carbonyl group, ultimately yielding the pyrazolo[1,5-a]pyrimidine derivative after dehydration. Microwave irradiation has also been employed to accelerate this reaction, often leading to improved yields and shorter reaction times. nih.gov
| 1,3-Bielectrophile | Conditions | Resulting Derivative Core | Reference |
|---|---|---|---|
| Acetylacetone | Reflux in Acetic Acid, H₂SO₄ (cat.) | Dimethylpyrazolo[1,5-a]pyrimidine | nih.gov |
| Ethyl Acetoacetate | Reflux in Acetic Acid, H₂SO₄ (cat.) | Methyl-oxo-dihydropyrazolo[1,5-a]pyrimidine | nih.gov |
| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones | Microwave, Ethanol | Trifluoromethylpyrazolo[1,5-a]pyrimidine | nih.gov |
Formation of Imidazo[1,2-b]pyrazole Derivatives
This compound is a suitable precursor for the synthesis of imidazo[1,2-b]pyrazoles, a class of fused heterocycles with applications in medicinal chemistry. One prominent method for this transformation is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a powerful multicomponent reaction for the synthesis of fused imidazole systems.
In this one-pot, three-component reaction, the aminopyrazole acts as the amine component. It is reacted with an aldehyde and an isocyanide in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA). The reaction proceeds smoothly at room temperature to furnish the corresponding imidazo[1,2-b]pyrazole derivatives in good yields. This method allows for the rapid construction of a diverse library of substituted imidazo[1,2-b]pyrazoles by varying the aldehyde and isocyanide components.
| Aldehyde Component | Isocyanide Component | Conditions | Yield |
|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | TFA (cat.), Room Temp. | Up to 83% |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | TFA (cat.), Room Temp. | Variable |
| 2-Naphthaldehyde | Benzyl (B1604629) isocyanide | TFA (cat.), Room Temp. | Variable |
Formation of Pyrazolo[4,3-d]pyridazine-4,7-diones
The synthesis of the pyrazolo[4,3-d]pyridazine-4,7-dione ring system from this compound involves the construction of a fused pyridazine-dione ring. A general and plausible synthetic pathway involves a two-step sequence. First, the methyl carboxylate group at the C3 position is converted into a more reactive intermediate, typically a hydrazide. This is achieved by reacting the starting ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually with heating.
The resulting 4-amino-1H-pyrazole-3-carbohydrazide intermediate possesses two adjacent nucleophilic centers (the amino group and the hydrazide moiety). This intermediate can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound or its synthetic equivalent, such as diethyl oxalate or oxalyl chloride. The reaction would involve the formation of two new bonds to create the six-membered pyridazine ring, followed by dehydration or elimination to yield the final pyrazolo[4,3-d]pyridazine-4,7-dione structure. This strategy builds upon the established reactivity of aminopyrazole hydrazides in forming fused heterocyclic systems.
Role as a Versatile Building Block in Complex Molecule Synthesis
This compound is a quintessential example of a versatile building block in the synthesis of complex molecules, particularly fused heterocyclic systems. beilstein-journals.orgnih.govchim.itbeilstein-journals.orgnih.gov Its utility stems from the presence of multiple, strategically positioned reactive sites that can be selectively addressed to construct diverse molecular architectures. nih.govbeilstein-journals.org
The compound acts as a binucleophile, with the exocyclic amino group and the endocyclic nitrogen atom (N1) readily participating in cyclocondensation reactions with 1,3-dielectrophiles to form six-membered rings, as seen in the synthesis of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov The amino group can also be transformed into other functionalities, such as a diazonium salt, which opens pathways to azo coupling and the formation of fused triazine rings like pyrazolo[5,1-c] sciencepublishinggroup.comresearchgate.netbeilstein-journals.orgtriazines. sciencepublishinggroup.comresearchgate.net
Furthermore, the ester group provides an electrophilic handle that can be modified, for instance, by conversion to a hydrazide, which then enables further cyclization reactions to build fused pyridazine rings. google.com The ability to participate in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, further underscores its role as a flexible scaffold for diversity-oriented synthesis. nih.gov The wide array of fused pyrazoloazines accessible from this single precursor—including pyrazolopyrimidines, pyrazolotriazines, and imidazopyrazoles—highlights its significance as a foundational element for constructing libraries of compounds with potential applications in medicinal chemistry and drug discovery. beilstein-journals.orgbeilstein-journals.org
Spectroscopic and Computational Investigations of Methyl 4 Amino 1h Pyrazole 3 Carboxylate and Its Derivatives
Advanced Spectroscopic Characterization Techniques
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of hydrogen and carbon atoms, respectively.
¹H NMR spectra of pyrazole derivatives typically show distinct signals for the pyrazole ring protons, the amino group protons, and the methyl ester protons. For instance, in studies of various 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the pyrazole ring proton (H-3 or H-5) appears as a singlet around δ 7.96-8.02 ppm. ktu.edumdpi.com The methyl ester (OCH₃) protons also present as a sharp singlet, typically found near δ 3.83 ppm. ktu.edumdpi.com
¹³C NMR spectra are used to identify all unique carbon atoms in the molecule. For pyrazole carboxylate derivatives, characteristic signals include the carbonyl carbon of the ester group (around δ 163 ppm), and the pyrazole ring carbons (C3, C4, and C5), which resonate between δ 110 and 155 ppm. ktu.edu
2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for confirming structural assignments, especially for differentiating between regioisomers. ktu.edu For example, ¹H-¹³C HMBC experiments can show correlations between protons and carbons separated by two or three bonds, which was used to confirm the structure of tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate. mdpi.com ¹H-¹H NOESY experiments reveal through-space proximity of protons, which helped in assigning the regiochemistry of various synthesized pyrazoles by showing correlations between N-methyl protons and adjacent ring protons. ktu.edu
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~8.00 | Pyrazole Ring H | ~163.5 | C=O (Ester) |
| ~3.83 | -OCH₃ | ~150.0 | Pyrazole Ring C |
| ~3.92 | N-CH₃ | ~142.9 | Pyrazole Ring C |
| - | - | ~111.8 | Pyrazole Ring C |
| - | - | ~51.4 | -OCH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of aminopyrazole carboxylate derivatives show characteristic absorption bands. For example, the spectra of N-Boc-piperidinyl substituted pyrazole carboxylates exhibit strong absorption bands for the carbonyl (C=O) stretching of the ester and carbamate (B1207046) groups in the region of 1674-1712 cm⁻¹. ktu.edu Other notable peaks include those for N-H stretching of the amino group and C-H stretching of aliphatic and aromatic groups. ktu.edu
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3333 | N-H Stretching | Amino (-NH₂) |
| ~2980 | C-H Stretching | Alkyl |
| 1670-1715 | C=O Stretching | Ester (-COOCH₃) |
| ~1255 | C-O Stretching | Ester |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For pyrazole derivatives, techniques like Electrospray Ionization (ESI) are common. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. For instance, the molecular ion peak for various synthesized pyrazole derivatives is often observed as the protonated molecule [M+H]⁺. ktu.edu The observed m/z value for methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is 155, which corresponds to its molecular weight. nih.gov
| Compound | Ionization Method | Observed m/z | Assignment |
|---|---|---|---|
| Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate | GC-MS | 155 | [M]⁺ |
| tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | ESI+ | 386 | [M+H]⁺ |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-(p-tolyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | ESI+ | 400 | [M+H]⁺ |
UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. While specific experimental UV-Vis spectra for Methyl 4-amino-1H-pyrazole-3-carboxylate were not found in the provided sources, this technique is often complemented by computational methods. For related compounds like methyl-3-amino-2-pyrazinecarboxylate, the electronic properties, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which dictate the electronic transitions, have been measured using a combination of experimental spectroscopy and a Time-Dependent Density Functional Theory (TD-DFT) approach. nanoient.org Such studies show that charge transfer occurs within the molecule. nanoient.org
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0012 (7) |
| b (Å) | 7.5870 (8) |
| c (Å) | 10.1055 (10) |
| α (°) | 81.038 (2) |
| β (°) | 72.173 (2) |
| γ (°) | 65.643 (1) |
| Volume (ų) | 465.26 (8) |
Quantum Chemical Calculations and Theoretical Studies
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable for studying pyrazole derivatives. eurasianjournals.com These theoretical methods allow for the prediction and understanding of molecular properties that can be correlated with experimental data.
Common applications include:
Geometry Optimization: Calculating the most stable three-dimensional structure of the molecule.
Vibrational Frequency Analysis: Predicting IR and Raman spectra to aid in the assignment of experimental bands. nanoient.org
NMR Chemical Shift Prediction: Calculating ¹H and ¹³C NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method, which helps in validating experimental assignments. nanoient.org
Electronic Properties Analysis: Investigating the electronic structure through the analysis of Frontier Molecular Orbitals (HOMO and LUMO). nanoient.org The energy gap between HOMO and LUMO is crucial for understanding the chemical reactivity and electronic transitions of the molecule.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.
Natural Bond Orbital (NBO) Analysis: Studying intramolecular interactions, charge delocalization, and bond strength. nanoient.org
For pyrazole derivatives, DFT calculations using basis sets like B3LYP/6-311G(d,p) have been successfully employed to study molecular properties and support experimental findings. modern-journals.com These computational tools provide deep insights into the structure-property relationships of these important heterocyclic compounds. eurasianjournals.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecular systems. jcsp.org.pk For pyrazole derivatives, DFT calculations, particularly using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometries and predict a wide range of properties. researchgate.netrsc.org These calculations provide insights into the ground state geometries, vibrational frequencies, and electronic characteristics of molecules like this compound. jcsp.org.pkresearchgate.net
The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure. researchgate.net From this optimized geometry, various quantum chemical parameters can be calculated to understand the molecule's reactivity and stability. researchgate.net Theoretical calculations are crucial as they can model unstable molecules and transition states, offering a deeper understanding of reaction mechanisms that may be difficult to observe experimentally. researchgate.net For instance, DFT has been successfully used to analyze molecular geometries, electronic properties, and molecular electrostatic potential in various heterocyclic compounds, providing results that are in high correlation with experimental data. derpharmachemica.com
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental in describing the chemical reactivity and electronic properties of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jcsp.org.pk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the ease of intramolecular charge transfer. researchgate.net
A small energy gap suggests that the molecule is more reactive and can be easily polarized, indicating a higher tendency for intramolecular charge transfer. researchgate.net For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and the amino group, while the LUMO is typically localized on the pyrazole ring and the carboxylate group. This distribution facilitates charge transfer from the donor (amino group) to the acceptor (carboxylate group) through the pyrazole scaffold. DFT calculations are commonly used to determine the energies of these orbitals and predict the electronic absorption properties of the molecule. jcsp.org.pkresearchgate.net The calculated HOMO and LUMO energies can also be used to derive global reactivity descriptors such as chemical hardness, softness, and electronegativity. nih.gov
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.44 | Energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |
| ELUMO | -1.21 | Energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |
| Energy Gap (ΔE) | 4.23 | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. jcsp.org.pk |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. rsc.orgnih.gov It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is typically color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue represents regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote regions of neutral or intermediate potential. rsc.orgnih.gov
For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrazole ring and the amino group, due to their high electronegativity and the presence of lone pairs of electrons. nih.gov Conversely, the most positive potential (blue) would be located around the hydrogen atoms, particularly the N-H protons of the amino group and the pyrazole ring, making them prone to nucleophilic attack. researchgate.net MEP analysis is also instrumental in understanding hydrogen bonding interactions and biological recognition processes. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the bonding and electronic structure within a molecule. nih.gov It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. rsc.org The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key output of NBO analysis, with higher E(2) values indicating stronger interactions and greater molecular stability.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) of Amino Group | π* (C=C) of Pyrazole Ring | ~30-60 | Intramolecular charge transfer, resonance stabilization. nih.gov |
| LP (O) of Carbonyl | π* (C-N) of Pyrazole Ring | ~20-40 | Hyperconjugative interaction, electron delocalization. |
| LP (N) of Pyrazole Ring | π* (C=O) of Carboxylate | ~30-60 | Conjugative interaction affecting electronic properties. nih.gov |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest due to their potential applications in optical data storage, signal processing, and optical switching technologies. nih.govjhuapl.edu Organic molecules, particularly those with donor-π-acceptor architectures, often exhibit significant NLO properties. The NLO response of a molecule is primarily described by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net
This compound possesses a structure conducive to NLO activity, with the amino group (-NH2) acting as an electron donor and the methyl carboxylate group (-COOCH3) as an electron acceptor, connected by the π-conjugated pyrazole ring. The intramolecular charge transfer from the donor to the acceptor upon excitation leads to a large change in dipole moment, resulting in a high hyperpolarizability value. Computational methods, such as DFT, are widely used to calculate these NLO parameters. The calculated values are often compared with those of standard NLO materials like urea (B33335) to assess their potential. Studies on similar pyrazole derivatives have shown promising NLO characteristics. researchgate.netresearchgate.net
| Property | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | ~2-5 Debye | Measures the overall polarity of the molecule. |
| Polarizability (α) | ~50 x 10-24 esu | Indicates the ease with which the electron cloud can be distorted by an external electric field. researchgate.net |
| First Hyperpolarizability (β) | ~10-20 x 10-30 esu | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |
Vibrational Frequency Analysis and Potential Energy Distribution (PED)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a powerful experimental technique for identifying functional groups and elucidating molecular structure. nanoient.org Theoretical vibrational frequency calculations, typically performed using DFT methods, complement experimental data by providing a complete set of vibrational modes. researchgate.net The calculated harmonic frequencies are often scaled by a standard factor to correct for anharmonicity and computational approximations, leading to better agreement with experimental spectra. nih.gov
Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, quantifying the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to each normal mode of vibration. nanoient.org For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the N-H bonds in the amino group, the C=O stretching of the carboxylate group, and various stretching and deformation modes of the pyrazole ring and methyl group. derpharmachemica.com
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
|---|---|---|---|
| ν(N-H) asymmetric | ~3450 | ~3448 | Asymmetric stretching of the amino group. nanoient.org |
| ν(N-H) symmetric | ~3210 | ~3210 | Symmetric stretching of the amino group. nanoient.org |
| ν(C=O) | ~1720 | ~1700-1750 | Stretching of the carbonyl group in the ester. nih.gov |
| δ(N-H) | ~1620 | ~1625 | Scissoring/bending of the amino group. |
| ν(C=N) ring | ~1550 | ~1550 | Stretching of the C=N bond within the pyrazole ring. |
| ν(C-O) | ~1250 | ~1250 | Stretching of the C-O ester bond. |
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystalline structure. nih.govnih.gov The Hirshfeld surface is generated based on the electron distribution of the molecule in the crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts, with red spots indicating close contacts like hydrogen bonds. nih.gov
| Intermolecular Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | ~35-45% | Represents the most abundant contacts due to the high surface area of hydrogen atoms. nih.gov |
| O···H / H···O | ~25-35% | Corresponds to hydrogen bonds involving the carboxylate oxygen and N-H groups. nih.gov |
| N···H / H···N | ~10-20% | Indicates hydrogen bonds involving the amino and pyrazole nitrogen atoms. |
| C···H / H···C | ~5-15% | Weaker C-H···π or van der Waals interactions. researchgate.net |
Conformational Analysis and Tautomerism Studies of this compound and its Derivatives
The structural landscape of pyrazole derivatives is significantly influenced by conformational preferences and tautomeric equilibria. These aspects are crucial for understanding their chemical reactivity, physical properties, and biological activity. Computational and spectroscopic investigations have provided deep insights into the stable forms of these molecules in various environments.
Conformational Analysis
The conformational flexibility of this compound primarily revolves around the orientation of the methyl carboxylate and amino groups relative to the pyrazole ring. Theoretical calculations are often employed to determine the most stable conformers. For pyrazole derivatives, the planarity of the ring is a key feature, and substituents can influence this through steric and electronic effects.
Research on related substituted pyrazoles has shown that the orientation of ester and amide groups can lead to different conformers, often described as cis or trans with respect to a specific bond or atom in the pyrazole ring. nih.gov The stability of these conformers is dictated by a delicate balance of intramolecular hydrogen bonding, steric hindrance, and electronic interactions. For instance, in N-methyl 5-methyl-1H-pyrazole-3-carboxylamide, a cisoidal conformation where the nitrogen atoms of the amide and pyrazole ring are on the same side has been observed. nih.gov
While specific conformational studies on this compound are not extensively detailed in the provided context, general principles from related structures suggest that the orientation of the methyl ester group is a key determinant of the conformational landscape. The potential for intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester could significantly stabilize certain conformations.
Table 1: Hypothetical Conformational Data based on Related Pyrazole Derivatives This table is illustrative and based on general findings for substituted pyrazoles, not on specific experimental data for this compound.
| Conformer | Dihedral Angle (N1-C5-C4-N(amino)) | Relative Energy (kcal/mol) | Key Interactions |
| Planar | ~0° | 0.0 | Potential for maximum conjugation |
| Twisted | ~30° | > 2.0 | Steric hindrance may induce twisting |
Tautomerism Studies
Prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For asymmetrically substituted pyrazoles like this compound, this results in the existence of different tautomeric forms. The relative stability of these tautomers is highly dependent on the nature and position of the substituents, the solvent, and the physical state (solid or solution). researchgate.netnih.gov
Computational studies, often using Density Functional Theory (DFT) and Møller–Plesset (MP2) methods, have been instrumental in elucidating the energetic differences between pyrazole tautomers. researchgate.netpurkh.com The electron-donating or electron-withdrawing nature of the substituents plays a crucial role; electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer. researchgate.net
In the case of 3(5)-aminopyrazoles, studies have indicated that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.net However, the presence of other substituents can alter this preference. researchgate.net For pyrazoles with ester or amide groups at the 3 and 5 positions, X-ray crystallography and NMR experiments have shown that the preferred tautomer can be influenced by intramolecular hydrogen bonds and the surrounding environment. nih.gov For example, for compounds with a methyl or amino group alongside an ester or amide group, the tautomer with the ester or amide at position 3 is often favored in the crystal state. nih.gov
The tautomeric equilibrium can also be significantly affected by the solvent. Polar solvents can stabilize more polar tautomers, and specific solute-solvent interactions, such as hydrogen bonding, can shift the equilibrium. nih.govmdpi.com For instance, in some pyrazole azo dyes, the hydrazo tautomer is the prevalent form in highly polarizable solvents like ethanol. mdpi.com NMR spectroscopy is a powerful tool for studying tautomerism in solution, although rapid interconversion on the NMR timescale can sometimes lead to averaged signals, requiring low-temperature studies to resolve individual tautomers. nih.govktu.edu
Table 2: Calculated Relative Energies of Pyrazole Tautomers with Different Substituents This table presents generalized findings from computational studies on substituted pyrazoles to illustrate the influence of substituent electronic effects.
| Substituent at C5 | Tautomer Favored | Method | Reference |
| -F, -OH (Electron Donating) | N2-H | MP2/6-311++G | researchgate.net |
| -CFO, -COOH, -BH2 (Electron Withdrawing) | N1-H | MP2/6-311++G | researchgate.net |
Given that this compound has an electron-donating amino group and an electron-withdrawing methyl carboxylate group, the determination of the most stable tautomer would require specific computational and experimental investigation. The interplay between these two groups would be a key factor in dictating the tautomeric preference.
Medicinal Chemistry and Pharmacological Applications of Methyl 4 Amino 1h Pyrazole 3 Carboxylate Analogs
Mechanism of Action Studies
Analogs of Methyl 4-amino-1H-pyrazole-3-carboxylate exert their pharmacological effects through diverse mechanisms of action, primarily involving specific interactions with molecular targets and the subsequent modulation of biological pathways and enzyme activities.
The pyrazole (B372694) scaffold is a core structure in a variety of molecules that demonstrate a wide range of chemical and biological properties. nih.gov These compounds are known to interact with several key molecular targets implicated in various diseases.
Docking simulation studies have identified the Epidermal Growth Factor Receptor (EGFR) as a potential target for some pyrazole analogs. nih.gov Specifically, the oxime functionality of certain derivatives is predicted to form hydrogen bonds with Thr830A and Asp831A residues within the receptor's binding site. nih.gov Other derivatives have been found to be potent dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which may account for their anticancer properties. mdpi.com
Another significant target is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase that is a major therapeutic target for B-cell-driven malignancies. nih.gov Pirtobrutinib, a (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, functions as a reversible inhibitor of BTK. nih.gov
Furthermore, pyrazole-containing compounds have been investigated as inhibitors of the HIV-1 reverse transcriptase (RT), a well-established drug target. The RT enzyme has two functional domains: a DNA polymerase domain and a ribonuclease H (RNase H) domain. nih.gov A series of pyrrolyl–pyrazole carboxylic acids have been developed as non-diketo acid (DKA) scaffold inhibitors of the RNase H function. nih.gov Docking studies within the RNase H catalytic site have elucidated key structural features that enable specific interactions. nih.gov
In the context of anticonvulsant activity, the GABA-A receptor is a key molecular target. Structure-activity relationship (SAR) studies suggest that quinazolin-4(3H)-one derivatives, which can be considered analogs, bind to the GABA-A receptor. mdpi.com The quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the carbonyl group provides a hydrogen bonding site. mdpi.com
The interaction of this compound analogs with their molecular targets leads to the modulation of various biological pathways and enzyme activities.
Enzymatic and ELISA assays have confirmed the ability of certain pyrazole derivatives to interfere with p38MAPK and VEGFR-2 signaling pathways. nih.gov The inhibition of these pathways is a crucial mechanism underlying their antiproliferative effects. Additionally, some analogs have been shown to block the cell cycle at the G2/M phase, downregulate Bcl-2 gene expression, and up-regulate Bax expression, indicating a pro-apoptotic mechanism. nih.gov
Many pyrazole derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes. nih.gov Celecoxib, a well-known pyrazole-containing drug, is a potent COX-2 inhibitor. nih.gov The anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of cyclooxygenase-derived prostaglandin (B15479496) synthesis. researchgate.net Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding, π-π interactions, and cation–π interactions. nih.gov
In the context of viral infections, pyrrolyl–pyrazole carboxylic acid derivatives have been shown to be selective inhibitors of the HIV-1 ribonuclease H (RNase H) activity of reverse transcriptase. nih.gov The most potent of these compounds inhibited RNase H with an IC50 of 0.27 μM and demonstrated significant selectivity for RNase H over integrase. nih.gov
Furthermore, pyrazole compounds containing sulfonamide nuclei have been identified as inhibitors of carbonic anhydrase (CA), with Ki values in the low micromolar to nanomolar range for hCA I and hCA II isoenzymes. nih.gov The inhibition of brain CA can lead to an increase in CO2 concentration, which has a positive outcome in the management of epilepsy. mdpi.com Pyrazole-based inhibitors have also been designed to target kynurenine (B1673888) aminotransferase isozymes (KATs), with a covalent bond to the PLP being the established mechanism of action. mdpi.com
Anticonvulsant Activity
The pyrazole moiety is recognized for its presence in compounds with a broad spectrum of biological activities, including anticonvulsant effects. nih.gov A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues were synthesized and evaluated for their anticonvulsant activity. nih.gov Several of these compounds demonstrated significant activity in the minimal clonic seizure model (6 Hz psychomotor seizure test). nih.govresearchgate.net
One of the most active compounds, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c), provided 75% protection against minimal clonic seizures at a dose of 100 mg/kg without showing any toxicity. nih.govresearchgate.net Another analog, 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f), showed protective effects in both the maximal electroshock (MES) seizure and subcutaneous metrazol (scMET) seizure models at a 300 mg/kg dose. nih.govresearchgate.net
The mechanism of action for the anticonvulsant activity of some related heterocyclic compounds, such as quinazolin-4(3H)-one derivatives, is believed to involve positive allosteric modulation of the GABA-A receptor at the benzodiazepine (B76468) binding site. mdpi.com Structure-activity relationship (SAR) studies have indicated that specific structural features are necessary for binding to the GABA-A receptor, including a hydrophobic quinazolin-4(3H)-one moiety, an electron-donating N1 atom, and a hydrogen-bonding carbonyl group. mdpi.commdpi.com
| Compound | Anticonvulsant Test Model | Dose (mg/kg) | Observed Activity | Reference |
|---|---|---|---|---|
| 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4c) | Minimal clonic seizure (6 Hz) | 100 | 75% protection | nih.govresearchgate.net |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) | Maximal electroshock (MES) seizure | 300 | Protection observed | nih.govresearchgate.net |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide (4f) | Subcutaneous metrazol (scMET) seizure | 300 | Protection observed | nih.govresearchgate.net |
Anticancer/Antiproliferative Activity
Analogs of this compound have demonstrated significant potential as anticancer and antiproliferative agents. nih.govmdpi.com A variety of pyrazole derivatives have been synthesized and evaluated for their activity against numerous cancer cell lines. mdpi.com
One study reported that Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate exhibited good inhibition of proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with mean growth percentages of 54.25% and 38.44%, respectively. nih.gov Notably, this compound was inactive against normal fibroblasts, suggesting a degree of selectivity for cancer cells. nih.gov Another compound, 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile, showed potent cytotoxic activity, with cell proliferation inhibition exceeding 90% in several cancer cell lines, including non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145). nih.gov
Pyrazolo[3,4-d]pyrimidine derivatives have also emerged as a promising class of anticancer agents. nih.gov One such compound, designated 1a, displayed broad-spectrum anticancer activity in vitro, with an IC50 value of 2.24 µM against the A549 lung cancer cell line. nih.gov An analog, 1d, was particularly effective against human breast MCF-7 cells, with an IC50 value of 1.74 µM. nih.gov
The antiproliferative activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer progression. For instance, some 5-alkylated selanyl-1H-pyrazole derivatives have been identified as potent dual inhibitors of EGFR and VEGFR-2, which could explain their anticancer properties. mdpi.com Other pyrazole analogs have been designed as tubulin polymerization inhibitors, demonstrating potent cytotoxicity against cancer cell lines. mdpi.com
| Compound | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2 (Liver Cancer) | Mean Growth Percentage | 54.25% | nih.gov |
| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical Cancer) | Mean Growth Percentage | 38.44% | nih.gov |
| 5-amino-1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-1H-pyrazole-4-carbonitrile | NCI-H23 (Non-small cell lung cancer) | Cell Proliferation Inhibition | >90% | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 1a | A549 (Lung Cancer) | IC50 | 2.24 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative 1d | MCF-7 (Breast Cancer) | IC50 | 1.74 µM | nih.gov |
Anti-inflammatory Activity
The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory agents. nih.govrjsocmed.com Numerous pyrazole derivatives have been synthesized and shown to possess significant anti-inflammatory properties. nih.gov
In one study, a series of novel pyrazole derivatives were synthesized, and their anti-inflammatory activity was evaluated. nih.gov The compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated better anti-inflammatory activity compared to the standard drug, Diclofenac sodium. nih.gov Another series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also exhibited significant anti-inflammatory and analgesic activities. researchgate.net
The primary mechanism for the anti-inflammatory effects of many pyrazole analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govrjsocmed.com Celecoxib, a widely used anti-inflammatory drug, is a selective COX-2 inhibitor containing a pyrazole moiety. nih.gov By inhibiting COX-2, these compounds reduce the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.net
A library of 80 pyrazolo[1,5-a]quinazoline compounds and their derivatives were screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified 13 compounds with anti-inflammatory activity (IC50 < 50 µM), with 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide being among the most potent. mdpi.com
| Compound | In Vivo/In Vitro Model | Comparison | Result | Reference |
|---|---|---|---|---|
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | In vivo anti-inflammatory screening | Diclofenac sodium | Better activity | nih.gov |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (compounds 3a, 3c, 3d) | Carrageenan-induced paw edema in rats | Diclofenac sodium | Significant activity | researchgate.net |
| 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB transcriptional activity in THP-1Blue cells | - | IC50 < 50 µM | mdpi.com |
| 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB transcriptional activity in THP-1Blue cells | - | IC50 < 50 µM | mdpi.com |
Antimicrobial Activity (Antibacterial, Antifungal)
The growing threat of antimicrobial resistance has spurred the development of novel therapeutic agents, with pyrazole derivatives emerging as a promising class of compounds. nih.gov The versatility of the pyrazole scaffold allows for structural modifications that can lead to potent antibacterial and antifungal agents. nih.govmdpi.com
Research has shown that pyrazole-based compounds exhibit significant activity against a range of microbial pathogens. connectjournals.com For instance, a series of newly synthesized pyrazole derivatives demonstrated notable antimicrobial effects. One compound was found to be exceedingly active against the Gram-negative bacterium Escherichia coli, while another showed high activity against the Gram-positive bacterium Streptococcus epidermidis. nih.gov In the same study, a different analog displayed potent antifungal activity against Aspergillus niger. nih.gov
The antimicrobial efficacy of these compounds is often enhanced by incorporating various pharmacophores, such as thiazole, oxadiazole, or indole, into the pyrazole structure. nih.gov The introduction of chloro- and bromo-substituents, which increase lipophilicity, has also been shown to enhance antimicrobial activity. mdpi.com Studies on 1H-pyrazole carboxylates have revealed that these compounds can effectively inhibit the mycelial growth of various plant pathogenic fungi. researchgate.netnih.gov The investigation of pyrazole-isoxazoline hybrids confirmed that the antimicrobial activity is highly dependent on the nature of the substituents attached to the heterocyclic rings. acs.org
Table 1: Antimicrobial Activity of Selected Pyrazole Analogs
| Compound Type | Target Organism | Activity Noted | Reference |
|---|---|---|---|
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | Exceedingly high activity (MIC: 0.25 μg/mL) compared to Ciprofloxacin. | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | Highly active (MIC: 0.25 μg/mL). | nih.gov |
| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | Highly active (MIC: 1 μg/mL) comparable to Clotrimazole. | nih.gov |
| 1H-Pyrazole Carboxylates | Plant Pathogenic Fungi (e.g., Fusarium oxysporum) | Inhibition of mycelial growth. | researchgate.net |
| Amino-Pyrazole Derivative 22 | E. coli, P. aeruginosa, B. subtilis, S. aureus | Good antibacterial properties with activity index ≥75% against all strains. | mdpi.com |
Antidiabetic and Anti-hyperglycemic Activities
Pyrazole analogs have been identified as potent agents for managing diabetes mellitus, a metabolic disorder characterized by hyperglycemia. mdpi.comresearchgate.net Their mechanism of action often involves the inhibition of key enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. mdpi.commdpi.com By inhibiting these enzymes, the rate of glucose absorption into the bloodstream is reduced, thus controlling postprandial hyperglycemia. nih.gov
Several studies have highlighted the efficacy of pyrazole derivatives as antidiabetic agents. For example, two synthesized pyrazole derivatives, Pyz-1 and Pyz-2, demonstrated potent inhibition of both α-glucosidase and α-amylase. nih.gov Specifically, their IC50 values were comparable to the standard drug, Acarbose (B1664774). nih.gov Pyrazole-based Schiff bases have also been investigated, with certain derivatives showing higher inhibitory effects on these enzymes than acarbose at equivalent concentrations. mdpi.com The antidiabetic activity of these compounds is influenced by the types of substituents on the phenyl ring, with electron-withdrawing groups often leading to higher inhibitory activity. mdpi.com Beyond enzyme inhibition, pyrazole compounds can also act as agonists at peroxisome proliferator-activated receptors (PPAR-α and γ) or as antagonists at the glucagon (B607659) receptor, further contributing to their antidiabetic potential. researchgate.neteurekaselect.com
Table 2: Antidiabetic Activity of Selected Pyrazole Derivatives
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Standard Drug (Acarbose) IC50 | Reference |
|---|---|---|---|---|
| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | 72.58 ± 0.68 µM | nih.gov |
| α-amylase | 119.3 ± 0.75 µM | 115.6 ± 0.574 µM | ||
| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | 72.58 ± 0.68 µM | nih.gov |
| α-amylase | 120.2 ± 0.68 µM | 115.6 ± 0.574 µM | ||
| Pyrazole-based Schiff bases (e.g., 5a, 5d) | α-amylase & α-glucosidase | Higher inhibitory effect than acarbose at equal concentrations. | - | mdpi.com |
Analgesic and Antipyretic Activities
The pyrazole scaffold is a well-established pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs), many of which also possess significant analgesic and antipyretic properties. mdpi.com The anti-inflammatory effects, which are often linked to pain and fever reduction, have been a cornerstone of pyrazole research since the 19th century. mdpi.com
Numerous pyrazole derivatives have been synthesized and evaluated for their ability to alleviate pain. rjpbr.comzsmu.edu.ua For instance, a series of novel pyrazoles containing benzofuran (B130515) and trifluoromethyl moieties were synthesized and showed significant analgesic activities. researchgate.net The antinociceptive effects of some pyrazole analogs have been associated with the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov The fusion of a thiophene (B33073) ring, also known for its analgesic action, with the pyrazole nucleus has been explored to create potent analgesic agents. rjpbr.com The development of new analgesics from the pyrazole class aims to create effective drugs with fewer adverse side effects compared to existing medications. zsmu.edu.ua
Other Biological Activities
Analogs of this compound have shown considerable promise as antidepressant agents. benthamdirect.comingentaconnect.com Depression is often associated with low levels of key neurotransmitters in the brain, and pyrazole derivatives can help modulate these levels. nih.gov The pyrazole structure is a core component of various compounds tested for central nervous system (CNS) disorders. minia.edu.eg
In vivo studies, such as the tail suspension test (TST) and forced swim test (FST), are commonly used to evaluate the antidepressant potential of these compounds in animal models. minia.edu.egresearchgate.netresearchgate.net For example, certain substituted 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles and pyrazolone (B3327878) derivatives have demonstrated good antidepressant activity, with some compounds showing efficacy comparable to the standard drug imipramine. minia.edu.egbohrium.com Pyrrolopyrazole derivatives have also exhibited promising antidepressant activity, which is believed to be mediated by an increase in serotonin (B10506) (5-HT) levels in the brain. researchgate.net
The antidepressant effects of many pyrazole derivatives are directly linked to their ability to inhibit monoamine oxidase (MAO). nih.govnih.gov MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and noradrenaline. benthamdirect.comingentaconnect.com By inhibiting MAO, particularly the MAO-A isoform, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, which is crucial for regulating mood and emotion. ingentaconnect.comnih.gov
A variety of pyrazole and pyrazoline derivatives have been synthesized and identified as potent and selective MAO inhibitors. benthamdirect.comingentaconnect.com For example, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed high activity against both MAO-A and MAO-B isoforms, with Ki values in the nanomolar range. acs.org Studies on halogenated pyrazolines have shown that specific substitutions, such as a fluorine atom on a phenyl ring, can lead to highly potent and selective MAO-B inhibition. mdpi.com This selectivity is important, as MAO-B inhibitors are particularly relevant for treating neurodegenerative disorders.
Table 3: Monoamine Oxidase (MAO) Inhibitory Activity
| Compound Series | Target | Activity Noted | Reference |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A & MAO-B | High activity with Ki values ranging from 4 to 27 nM (MAO-A) and 1.5 to 50 nM (MAO-B). | acs.org |
| Halogenated Pyrazolines (e.g., EH7) | MAO-B | Potent and selective inhibition. EH7 showed the highest potency with an IC50 of 0.063 µM and a high selectivity index (133.0) for MAO-B. | mdpi.com |
The pyrazole scaffold is also present in compounds developed for treating obesity. nih.gov A notable example is Rimonabant, an anti-obesity agent that functions as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor. researchgate.netnih.gov By blocking these receptors in the central nervous system and peripheral tissues, such compounds can help regulate appetite and energy balance. nih.gov The development of pyrazole derivatives as CB1 receptor antagonists represents a significant strategy in the search for treatments for obesity and related metabolic disorders like dyslipidemia. researchgate.net
Aggregation Inhibition (e.g., Prion Protein, Alzheimer's Peptide)
The misfolding and subsequent aggregation of specific proteins are central pathological events in several neurodegenerative diseases. Analogs of this compound, particularly those based on the pyrazole scaffold, have emerged as a promising class of compounds capable of interfering with these aggregation processes. Research has demonstrated their potential to inhibit the aggregation of key proteins implicated in conditions such as prion diseases and Alzheimer's disease.
Prion Protein Aggregation: Certain pyrazole derivatives have shown significant efficacy in preventing the accumulation of the protease-resistant form of the prion protein (PrP-res or PrPSc), the hallmark of transmissible spongiform encephalopathies. In a screening of various pyrazolone derivatives, several compounds were identified that inhibited PrP-res accumulation in scrapie-infected neuroblastoma (ScN2a) and fibroblast (F3) cell lines. nih.gov One particularly potent compound demonstrated a half-maximal inhibitory concentration (IC50) as low as 3 nM. nih.gov Further studies on 3,5-diphenylpyrazole (B73989) (DPP) derivatives also identified compounds that effectively inhibited PrPSc formation, with the most active showing IC50 values of 0.6 µM and 1.2 µM. asm.org In vivo studies with a lead DPP derivative resulted in a significant delay in the onset of prion disease in mice following both intraperitoneal and oral administration. asm.org
Table 1: Inhibition of Protease-Resistant Prion Protein (PrPres) Formation by Diphenylpyrazole (DPP) Derivatives
| Compound | Substituents | IC50 (µM) in ScN2a cells |
|---|---|---|
| DPP-1 | 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol | Not Specified |
| DPP-2 | 2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]phenol | Not Specified |
| DPP-3 | 2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]phenol | Not Specified |
| Lead DPP | Structure not specified | 1.2 |
Alzheimer's Peptide Aggregation: The aggregation of amyloid-beta (Aβ) peptides and the tau protein are defining features of Alzheimer's disease. The pyrazole scaffold has been investigated as a core structure for developing inhibitors of both processes. researchgate.netsemanticscholar.org
Tau Protein: The pyrazole-derivative Anle138b has been shown to be effective in preventing the aggregation of the tau protein by binding to aggregates and preventing the formation of toxic oligomeric species. nih.gov Administration of Anle138b in mouse models of tauopathy led to a decrease in protein deposits and a reduction in neuronal loss. nih.gov Curcumin-derived pyrazoles have also been designed as dual inhibitors of both tau and Aβ aggregation. nih.gov
Amyloid-beta Peptide: The pyrazole pharmacophore has been identified as a structure capable of inhibiting the aggregation of Aβ plaques. researchgate.netnih.gov While some pyrazole insecticides have been found to paradoxically increase the production of aggregation-prone Aβ42, this highlights the sensitivity of Aβ processing to molecules with this core structure and underscores the importance of specific substitution patterns in achieving therapeutic effects. nih.gov
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrazole analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds as therapeutic agents.
The substituents on the pyrazole ring play a critical role in modulating the pharmacological activity of the molecule. Both the electronic properties and the steric bulk of the substituents influence how the compound interacts with its biological target.
For instance, in a series of pyrazoline derivatives evaluated for acetylcholinesterase (AChE) inhibitory activity, a target relevant to Alzheimer's disease, the placement of fluorine atoms on a phenyl ring substituent was critical. nih.gov Compounds with 2,5-difluoro substitution on the phenyl ring were found to be more active than those with 3,5-difluoro substitution, indicating that the precise location of the electron-withdrawing fluorine atoms significantly impacts the binding affinity to the enzyme's active site. nih.govacs.org
In the context of meprin inhibitors, the 3,5-diphenylpyrazole scaffold showed high initial potency. nih.gov Introducing different-sized residues like methyl or benzyl (B1604629) groups at one of the phenyl positions led to a decrease in inhibitory activity, whereas a cyclopentyl moiety resulted in similar activity. nih.gov This suggests that the size and shape of the substituent are key determinants for fitting into the enzyme's binding pocket.
The spatial arrangement of functional groups on the pyrazole core is a key factor in determining biological efficacy. The relative positions of hydrogen bond donors, acceptors, and hydrophobic groups dictate the molecule's ability to form stable interactions with target proteins.
SAR studies on pyrazoline-based compounds targeting neurodegenerative diseases have revealed the importance of this arrangement. For example, shifting a fluorine atom from position 3 to position 2 on a phenyl substituent resulted in greater inhibition of AChE. nih.govacs.org This highlights that even minor changes in the position of a functional group can lead to significant differences in biological activity, likely due to optimized interactions with specific amino acid residues in the target's active site. The pyrazole core itself acts as a rigid scaffold, presenting the various functional groups in a well-defined three-dimensional orientation, which is essential for specific molecular recognition by a biological target. nih.gov
Molecular Docking and Drug Likeness Studies
Computational methods such as molecular docking and the assessment of drug-likeness properties are integral to the modern drug discovery process for pyrazole analogs. These in silico techniques provide valuable insights into potential mechanisms of action and help predict the pharmacokinetic profile of new compounds.
Molecular Docking: Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. This method helps to elucidate the binding mode and estimate the strength of the interaction. For pyrazole carboxamide derivatives designed as multifunctional agents for Alzheimer's disease, docking studies have been performed against targets like monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). researchgate.net These studies identify key interactions, such as hydrogen bonds and π–π stacking, between the pyrazole analog and amino acid residues in the active site of the enzyme. rsc.orgbohrium.com For example, docking studies of pyrazolone derivatives against AChE revealed that potent compounds occupied a deep cavity in the enzyme, establishing several interactions with catalytic residues like His447 and Ser203. bohrium.com
Drug Likeness Studies: "Drug-likeness" refers to a qualitative assessment of a compound's properties, such as solubility and permeability, which influence its potential to become an orally active drug. A common framework for this assessment is Lipinski's Rule of Five. This rule suggests that poor oral absorption is more likely when a compound has:
More than 5 hydrogen bond donors
More than 10 hydrogen bond acceptors
A molecular weight greater than 500 daltons
A calculated octanol-water partition coefficient (log P) greater than 5
Many studies on novel pyrazole carboxamide derivatives include an analysis of these physicochemical properties to ensure they fall within an acceptable range for potential drug candidates. researchgate.netresearchgate.net
Table 2: Predicted Molecular Properties and Drug-Likeness of Pyrazole Carboxamide Derivatives
| Parameter | Description | Typical Range (Lipinski's Rule) | Example Compound 8 researchgate.net | Example Compound 11 researchgate.net |
|---|---|---|---|---|
| Molecular Weight | Mass of the molecule | < 500 | 452.32 | 437.49 |
| logP | Lipophilicity | < 5 | 3.54 | 4.31 |
| Hydrogen Bond Donors | Number of OH and NH groups | < 5 | 2 | 2 |
| Hydrogen Bond Acceptors | Number of O and N atoms | < 10 | 6 | 5 |
| Lipinski Violations | Number of rules violated | 0 | 0 | 0 |
These computational evaluations are critical for prioritizing the synthesis of compounds that are most likely to possess both the desired biological activity and favorable pharmacokinetic properties for further development.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The evolution of synthetic chemistry continues to provide more efficient and novel pathways for the preparation and modification of Methyl 4-amino-1H-pyrazole-3-carboxylate and its analogs. A significant area of development is the creation of more economical and scalable synthetic routes.
Recent advancements include a highly efficient method for the N-formylation of primary amines, including derivatives of this compound, utilizing a catalytic amount of phosphonic anhydride (B1165640) (T3P). google.com This method is advantageous for large-scale preparations due to the simple work-up and avoidance of toxic reagents. google.com
Traditional synthetic routes often commence from 4-nitro-pyrazole-3-carboxylic acid, which is then subjected to a series of reactions including esterification, reduction of the nitro group, and subsequent coupling reactions to introduce diversity. acs.orgnih.gov Another innovative approach involves the synthesis of methacryloyl derivatives, expanding the functionalization potential of the pyrazole (B372694) core. tandfonline.com
Exploration of New Biological Targets and Therapeutic Applications
This compound is a crucial building block for synthesizing a wide array of biologically active compounds. Research is actively focused on identifying new biological targets and expanding the therapeutic applications of its derivatives.
One of the most promising areas is the development of kinase inhibitors. Derivatives of this compound have shown potent and selective inhibition of Trypanosoma brucei Glycogen Synthase Kinase 3 (TbGSK3), a validated drug target for Human African Trypanosomiasis. acs.orgnih.govdundee.ac.uk Furthermore, it is a key starting material for covalent inhibitors of Cyclin-Dependent Kinase 14 (CDK14) with pan-TAIRE family specificity, which have potential applications in oncology. nih.gov
Beyond kinases, this scaffold is integral to the synthesis of inhibitors of 5-Lipoxygenase Activating Protein (FLAP), which are being investigated for the treatment of coronary artery disease. acs.org The resulting pyrazolopyrimidine derivatives have also demonstrated a broad spectrum of therapeutic properties, including acting as PDE-5 inhibitors. tandfonline.com
Advanced Computational Modeling for Drug Design
Computational tools are becoming increasingly indispensable in the rational design of novel therapeutics derived from this compound. Computer-aided molecular modeling has been successfully employed to understand the binding modes of aminopyrazole inhibitors with their target proteins. acs.orgnih.gov
For instance, modeling studies have been crucial in rationalizing the observed selectivity of inhibitors for TbGSK3 over human GSK3β. nih.govdundee.ac.uk Similarly, covalent docking models have been instrumental in the design of specific CDK14 inhibitors, allowing for the prediction of covalent bond formation with the target kinase. nih.gov These computational approaches accelerate the drug discovery process by predicting binding affinities and guiding the synthesis of more potent and selective compounds.
Investigation of Material Science Applications
The utility of this compound extends beyond pharmaceuticals into the realm of material science. Derivatives of this compound, particularly pyrazolopyrimidines, have been shown to act as inhibitors of radical polymerization. tandfonline.com This property is valuable for applications such as stabilizing monomers like styrene (B11656) during long-term storage. tandfonline.com The investigation into pyrazole-based polymers and materials is an emerging field with potential applications in electronics, optics, and catalysis. ambeed.combldpharm.com
Collaborative Research Opportunities in Chemical Biology
The development of potent and selective inhibitors derived from this compound provides valuable chemical tools for dissecting complex biological processes. For example, the creation of covalent CDK14 inhibitors offers a unique opportunity for chemical biologists to study the specific roles of this kinase in cellular signaling and disease. nih.gov Collaborative efforts between synthetic chemists, biologists, and computational scientists are essential to fully exploit the potential of these molecules to probe biological systems and validate new drug targets. The research into TbGSK3 inhibitors is a prime example of successful interdisciplinary collaboration. acs.orgnih.govdundee.ac.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-amino-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process:
Condensation : Reacting hydrazine derivatives with β-ketoesters to form pyrazole intermediates. For example, ethyl acetoacetate and hydrazine hydrate can yield the pyrazole core .
Functionalization : Introducing the amino group at the 4-position via nitration followed by reduction or direct amination.
Esterification : Methylation of the carboxylic acid group using methanol under acidic or catalytic conditions.
- Optimization : Reaction temperature (60–80°C for cyclization), solvent choice (ethanol/water mixtures), and catalyst selection (e.g., H₂SO₄ for esterification) significantly impact yield. Small-scale screening using HPLC (High-Performance Liquid Chromatography) or TLC (Thin-Layer Chromatography) monitors intermediate purity .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring, amino group (δ ~5.5 ppm for NH₂), and ester carbonyl (δ ~165–170 ppm) .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (141.13 g/mol) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL or similar software) resolves bond lengths and angles, especially for tautomeric forms .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Scaffold for Drug Discovery : The pyrazole core is a versatile building block for kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. Its amino and ester groups enable derivatization via nucleophilic substitution or coupling reactions .
- Biological Target Interaction : The amino group participates in hydrogen bonding with enzymes (e.g., COX-2), while the ester moiety enhances membrane permeability .
Advanced Research Questions
Q. How does the tautomeric behavior of this compound influence its reactivity and crystallographic analysis?
- Tautomerism : The compound exists in equilibrium between 1H-pyrazole (N1-H) and 2H-pyrazole (N2-H) tautomers. This affects hydrogen-bonding networks in crystal structures.
- Crystallographic Tools :
- SHELXL : Refinement of disorder models and hydrogen atom positioning .
- Mercury CSD : Visualization of packing motifs and intermolecular interactions (e.g., π-π stacking between pyrazole rings) .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Approaches :
Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing the methyl ester with amides) and assay against target proteins.
Computational Modeling : Docking studies (AutoDock Vina) predict binding modes, explaining discrepancies in IC₅₀ values .
Meta-Analysis : Cross-reference bioassay conditions (e.g., cell lines, incubation times) from literature to identify confounding variables .
Q. How can researchers ensure the stability of this compound under varying experimental conditions?
- Stability Protocols :
- Thermal Stability : TGA (Thermogravimetric Analysis) identifies decomposition temperatures (>150°C typical for pyrazoles).
- Hydrolytic Sensitivity : The ester group hydrolyzes in basic aqueous media. Storage at 2–8°C in anhydrous solvents (e.g., DMSO) prevents degradation .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
